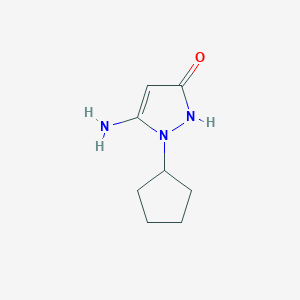

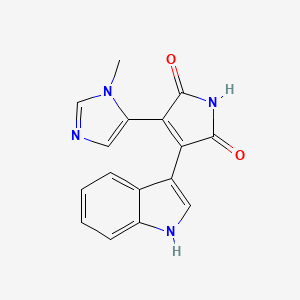

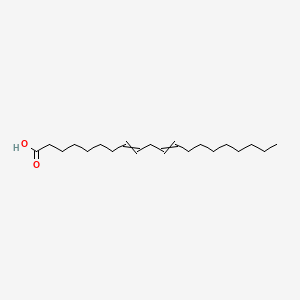

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, often involves [3+2] cycloaddition reactions, as demonstrated in the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions at room temperature, offering a straightforward route to functionalized pyrazole compounds (Chitrakar et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their reactivity and application in synthesis. For example, the crystal structure analysis of similar pyrazole compounds provides insights into their geometric configuration, which is essential for understanding their chemical behavior and interactions in various reactions (Wen et al., 2006).

Chemical Reactions and Properties

5-Amino-pyrazoles, including derivatives similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, serve as versatile synthetic building blocks in organic chemistry. They are utilized in constructing diverse heterocyclic scaffolds through various conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, highlighting their significance in the synthesis of biologically active compounds (Shaabani et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure determination of similar compounds helps in understanding the intermolecular interactions, such as hydrogen bonding, that can affect their physical properties and stability (Kimura, 1986).

Chemical Properties Analysis

The chemical properties of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, such as reactivity towards electrophiles or nucleophiles, are central to its utility in synthetic chemistry. The reactivity can be attributed to the presence of amino and pyrazolone groups, which can participate in various chemical reactions, enabling the synthesis of complex organic molecules and heterocyclic compounds (Yu et al., 2023).

科学的研究の応用

Synthesis of Heterocyclic Compounds

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol and related 5-amino-pyrazoles are key intermediates in synthesizing polyfunctional N-heterocycles, an area of significant interest in organic and medicinal chemistry. They are extensively used to create condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, through reactions with 1,3-biselectrophilic reagents. The regioselectivity of these reactions and the nucleophilicity of the nitrogen atoms in these compounds are areas of active research. Notably, pyrazolo[1,5-a]pyrimidines with substitutions at specific positions exhibit potent biological activities (Moustafa et al., 2022).

Versatile Synthetic Building Blocks

5-Amino-pyrazoles are versatile synthetic building blocks in organic molecule synthesis, particularly in constructing diverse heterocyclic scaffolds. These compounds have been used to synthesize various heterocyclic and fused heterocyclic compounds, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. These compounds are noteworthy for their applications in pharmaceutics and medicinal chemistry due to their biological activity resemblance (Shaabani et al., 2018).

Antiviral Applications

Certain derivatives of 5-amino-1H-pyrazoles have shown promising antiviral activities, particularly against herpes simplex virus type-1 (HSV-1). This highlights the potential of these compounds in developing novel antiviral agents, offering a new avenue for therapeutic applications (Rashad et al., 2009).

Catalysts in Organic Synthesis

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol derivatives have been used as catalysts in various organic synthesis reactions. For instance, in solvent-free conditions, these compounds facilitate the formation of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating their utility in green chemistry applications (Al-Matar et al., 2010).

Antitumor Activities

Some pyrazolopyrimidine derivatives synthesized from 5-amino-pyrazoles have been evaluated for their cytotoxic activities against various cancer cell lines. These studies are crucial for understanding the structure-activity relationships and developing new anticancer therapies (Hafez et al., 2013).

Development of Kinase-Focused Libraries

3-Amino-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally related to 5-amino-1H-pyrazoles, have been explored for their potential in drug discovery, particularly as kinase inhibitors. Their ability to bind competitively to ATP-binding sites in kinases makes them attractive scaffolds for developing libraries of compounds targeting cancer drug targets (Smyth et al., 2010).

特性

IUPAC Name |

3-amino-2-cyclopentyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEUJIDJQYIEKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355440 |

Source

|

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

CAS RN |

436088-87-8 |

Source

|

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)